1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
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Overview
Description
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a synthetic organic compound that features a unique combination of azetidine and pyrazole rings. The presence of a bromophenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized by reacting a suitable amine with an epoxide under basic conditions.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the azetidine intermediate.
Formation of Pyrazole Ring: The final step involves the cyclization of the intermediate with a hydrazine derivative to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding interactions with protein targets, while the azetidine and pyrazole rings contribute to its overall stability and bioactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole
- 1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Uniqueness
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is unique due to the specific positioning of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H18BrN3 |
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Molecular Weight |
320.23 g/mol |
IUPAC Name |
1-[[1-[(4-bromophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
InChI |
InChI=1S/C15H18BrN3/c1-12-6-17-19(7-12)11-14-9-18(10-14)8-13-2-4-15(16)5-3-13/h2-7,14H,8-11H2,1H3 |
InChI Key |
UTGUOCGAIKZPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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